molecular formula C21H24N4O7S2 B052478 Patamostat mesilate CAS No. 114568-32-0

Patamostat mesilate

Cat. No.: B052478
CAS No.: 114568-32-0
M. Wt: 508.6 g/mol
InChI Key: HTSFLDCSCNSKJW-UHFFFAOYSA-N
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Description

Patamostat mesilate, also known as E-3123 mesilate, is a histone deacetylase inhibitor. This compound increases the accumulation of acetylated histones and microtubule proteins in tumor cells, contributing to cell cycle termination and apoptosis. This compound has demonstrated antitumor activity and is used in the study of multiple myeloma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Patamostat mesilate involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not widely published. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Patamostat mesilate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .

Scientific Research Applications

Patamostat mesilate has a wide range of scientific research applications, including:

Mechanism of Action

Patamostat mesilate exerts its effects by inhibiting histone deacetylase, leading to the accumulation of acetylated histones and microtubule proteins in tumor cells. This accumulation disrupts the cell cycle and induces apoptosis. The molecular targets and pathways involved include histone deacetylase and related cellular pathways that regulate cell growth and survival .

Comparison with Similar Compounds

    Nafamostat mesilate: Another serine protease inhibitor with similar anticoagulant properties.

    Camostat mesilate: Used as an antiviral and anticoagulant agent.

Comparison: Patamostat mesilate is unique in its specific inhibition of histone deacetylase, which distinguishes it from other similar compounds like nafamostat mesilate and camostat mesilate. While all these compounds share some common properties, this compound’s unique mechanism of action and specific applications in cancer research highlight its distinctiveness .

Properties

IUPAC Name

[4-[2-(2,5-dioxopyrrolidin-1-yl)ethylsulfanyl]phenyl] 4-(diaminomethylideneamino)benzoate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S.CH4O3S/c21-20(22)23-14-3-1-13(2-4-14)19(27)28-15-5-7-16(8-6-15)29-12-11-24-17(25)9-10-18(24)26;1-5(2,3)4/h1-8H,9-12H2,(H4,21,22,23);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSFLDCSCNSKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CC(=O)N(C1=O)CCSC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150786
Record name Patamostat mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114568-32-0
Record name Patamostat mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114568320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Patamostat mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PATAMOSTAT MESILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4697U796PV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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